molecular formula C13H15Cl3N6O B2496974 N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide CAS No. 303024-33-1

N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide

Cat. No.: B2496974
CAS No.: 303024-33-1
M. Wt: 377.65
InChI Key: ITAWOZZNMAYXRB-UHFFFAOYSA-N
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Description

N-[2,2,2-Trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide is a purine derivative characterized by:

  • A 6-piperidin-1-yl substituent on the purine ring.
  • A 2,2,2-trichloroethyl group at the N9 position.
  • A formamide moiety attached to the ethyl side chain.

Its synthesis likely involves nucleophilic substitution at the purine’s 6-position and subsequent coupling reactions, as observed in analogous compounds .

Properties

IUPAC Name

N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl3N6O/c14-13(15,16)12(20-8-23)22-7-19-9-10(17-6-18-11(9)22)21-4-2-1-3-5-21/h6-8,12H,1-5H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAWOZZNMAYXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2N=CN3C(C(Cl)(Cl)Cl)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide typically involves multiple steps, starting with the preparation of the purinyl and piperidinyl intermediates. The trichloroethyl group is then introduced through a chlorination reaction. The final step involves the formation of the formamide group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .

Scientific Research Applications

N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide involves its interaction with specific molecular targets. The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The piperidinyl and purinyl groups may also contribute to the compound’s overall biological activity by interacting with various cellular pathways .

Comparison with Similar Compounds

Purine Derivatives with Piperidine or Pyrrolidine Substituents

  • Compound 10b : 4,4′-Bis{[1-(2-(6-(piperidin-1-yl)-9H-purin-9-yl)ethyl)-1H-1,2,3-triazol-4-yl]methoxy}-1,1′-biphenyl

    • Key Differences : Incorporates a biphenyl-triazole linker instead of a formamide group.
    • Properties : Higher molecular weight (MW ~800–900 g/mol) and melting point (245°C) due to extended aromaticity .
    • Activity : Likely targets protein-protein interactions due to its rigid, planar structure.
  • Compound 10f : 6-(Piperidin-1-yl)-9-[(2-(4-(((4′-(prop-2-yn-1-yloxy)-[1,1′-biphenyl]-4-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl]-9H-purine

    • Key Differences : Contains a terminal alkyne group for click chemistry applications.
    • Applications : Designed for modular synthesis of bioconjugates, contrasting with the target compound’s simpler substituents .

Trichloroethyl-Containing Analogues

  • Trimorphamide (N-(2,2,2-Trichloro-1-(4-morpholinyl)ethyl)formamide) :

    • Key Differences : Replaces the purine core with a morpholine ring .
    • Applications : Used as a plant growth regulator (e.g., trinexapac-ethyl), highlighting the trichloroethyl group’s role in agrochemical activity .
    • Stability : The morpholine oxygen enhances hydrophilicity, unlike the purine-based target compound’s lipophilicity.
  • S5 and S6 (): S5: (E)-3-(Thiophen-3-yl)-N-(2,2,2-trichloro-1-(3-(quinolin-8-yl)thioureido)ethyl)acrylamide S6: N-(2,2,2-Trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)cinnamamide Key Differences: Feature thiourea and acrylamide/cinnamamide groups instead of purine. Activity: Bind GADD34:PP1 enzyme with energies of ~-12.3 kcal/mol but lack hydrogen bonding, relying on hydrophobic interactions .

Thiadiazole and Carboxamide Derivatives

  • N-(2,2,2-Trichloro-1-((5-(Phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides: Key Differences: 1,3,4-Thiadiazole core replaces purine. Synthesis: Cyclization of thiourea intermediates with iodine/triethylamine, differing from purine-based routes . Activity: Known for antimicrobial and antitumor properties, suggesting divergent biological targets compared to purine derivatives .

Structural and Functional Analysis

Physicochemical Properties

Property Target Compound Compound 10b Trimorphamide
Molecular Weight ~450–500 g/mol (estimated) ~800–900 g/mol ~300–350 g/mol
Melting Point Not reported 245°C Not reported
Solubility Low (lipophilic trichloroethyl) Very low (aromatic) Moderate (polar morpholine)

Key Research Findings

Role of Trichloroethyl Group : Enhances metabolic stability and hydrophobicity, critical for membrane penetration in drug design .

Piperidine vs. Morpholine : Piperidine’s basicity may improve target binding compared to morpholine’s neutral oxygen .

Purine vs. Thiadiazole Cores : Purine derivatives are more likely to interfere with nucleotide metabolism, while thiadiazoles target microbial enzymes .

Biological Activity

N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and its molecular formula is C13H15Cl3N6O. The structure features a trichloroethyl group, a piperidinyl moiety, and a purinyl base. This unique combination of functional groups is believed to contribute to its biological activity.

The biological activity of this compound is primarily mediated through its interactions with various biomolecules:

  • Covalent Bonding : The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
  • Cellular Pathway Interaction : The piperidinyl and purinyl groups may interact with specific cellular pathways, influencing signal transduction mechanisms.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Studies have shown that this compound can inhibit the proliferation of cancer cells. In vitro assays demonstrated that it affects cell cycle progression and induces apoptosis in various cancer cell lines.

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)15.4Induces apoptosis
MCF7 (Breast Cancer)12.8Inhibits proliferation
HeLa (Cervical Cancer)10.5Cell cycle arrest

Antiviral Activity

Preliminary studies suggest that this compound may exhibit antiviral properties against certain viruses by interfering with viral replication processes.

Case Studies

A notable study investigated the compound's effects on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. Additionally, flow cytometry analysis revealed an increase in the sub-G1 phase population, indicative of apoptosis.

Another study focused on the compound's mechanism in inhibiting CDK2 (Cyclin-dependent kinase 2), crucial for cell cycle regulation. It was found to bind to the ATP-binding site of CDK2, leading to decreased kinase activity and subsequent cell cycle arrest.

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